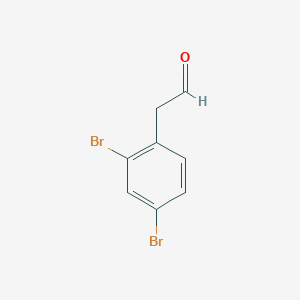
2-(2,4-Dibromophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dibromophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Br2O It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and an aldehyde functional group attached to the acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of benzeneacetaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and automated systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(2,4-Dibromophenyl)acetic acid.
Reduction: 2-(2,4-Dibromophenyl)ethanol.
Substitution: 2-(2,4-Dimethoxyphenyl)acetaldehyde (when using sodium methoxide).
Scientific Research Applications
2-(2,4-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromophenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)acetaldehyde: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenyl)acetaldehyde: Similar structure but with fluorine atoms instead of bromine.
2-(2,4-Diiodophenyl)acetaldehyde: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-(2,4-Dibromophenyl)acetaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions .
Properties
Molecular Formula |
C8H6Br2O |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
2-(2,4-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |
InChI Key |
UKPUPKTVXYRQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















